1,3-Bis(4-bromophenyl)guanidine hydrochloride
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Overview
Description
1,3-Bis(4-bromophenyl)guanidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₂Br₂ClN₃ and a molecular weight of 405.52 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromophenyl)guanidine hydrochloride typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)guanidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
1,3-Bis(4-bromophenyl)guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-chlorophenyl)guanidine hydrochloride
- 1,3-Bis(4-fluorophenyl)guanidine hydrochloride
- 1,3-Bis(4-methylphenyl)guanidine hydrochloride
Uniqueness
1,3-Bis(4-bromophenyl)guanidine hydrochloride is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chlorinated or fluorinated analogs .
Properties
Molecular Formula |
C13H12Br2ClN3 |
---|---|
Molecular Weight |
405.51 g/mol |
IUPAC Name |
1,2-bis(4-bromophenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C13H11Br2N3.ClH/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12;/h1-8H,(H3,16,17,18);1H |
InChI Key |
DYNOLLFJKQIVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)Br)N)Br.Cl |
Origin of Product |
United States |
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